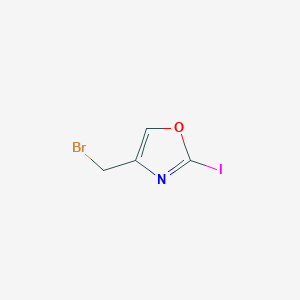
4-(Bromomethyl)-2-iodooxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-2-iodooxazole is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of bromomethyl and iodo substituents at the 4 and 2 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-iodooxazole typically involves the bromination and iodination of oxazole derivatives. One common method includes the bromination of 4-methyl-2-iodooxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the formation of the desired bromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-2-iodooxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The iodo group can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functionalized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 4-(azidomethyl)-2-iodooxazole, while Suzuki-Miyaura coupling with phenylboronic acid produces 4-(bromomethyl)-2-phenyl-oxazole .
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-2-iodooxazole has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-2-iodooxazole involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. The iodo group, being a good leaving group, enables cross-coupling reactions through oxidative addition and reductive elimination pathways . These reactions allow the compound to form various derivatives with different biological and chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Bromomethyl)-2-chlorooxazole
- 4-(Bromomethyl)-2-fluorooxazole
- 4-(Bromomethyl)-2-bromooxazole
Uniqueness
4-(Bromomethyl)-2-iodooxazole is unique due to the presence of both bromomethyl and iodo substituents, which impart distinct reactivity compared to its analogs. The combination of these substituents allows for a broader range of chemical transformations and applications. For instance, the iodo group enhances the compound’s suitability for cross-coupling reactions, while the bromomethyl group provides a reactive site for nucleophilic substitution .
Eigenschaften
Molekularformel |
C4H3BrINO |
|---|---|
Molekulargewicht |
287.88 g/mol |
IUPAC-Name |
4-(bromomethyl)-2-iodo-1,3-oxazole |
InChI |
InChI=1S/C4H3BrINO/c5-1-3-2-8-4(6)7-3/h2H,1H2 |
InChI-Schlüssel |
BUNKBELCRZTFJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(O1)I)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


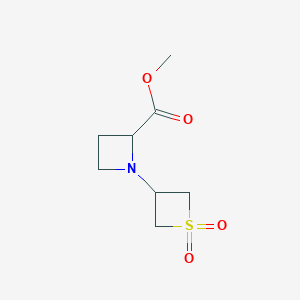

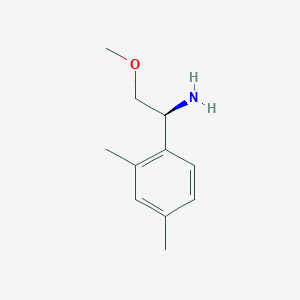

![3-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12966908.png)
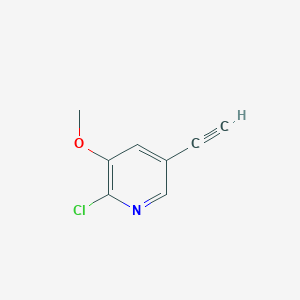
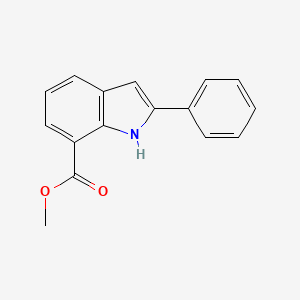

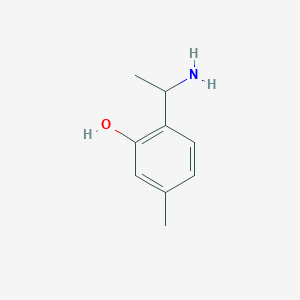
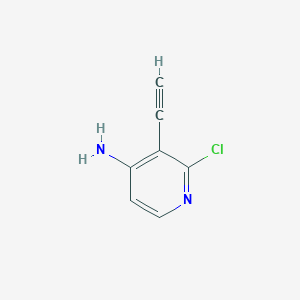
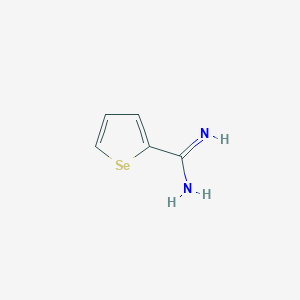
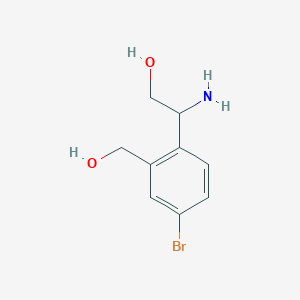
![7-Fluoro-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12966953.png)
![3-Chloro-5H-benzo[b]pyridazino[4,3-e][1,4]oxazine](/img/structure/B12966956.png)
